molecular formula C9H9BrClN3 B1526747 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 885720-87-6

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1526747
CAS No.: 885720-87-6
M. Wt: 274.54 g/mol
InChI Key: NDSGMGQUNZXDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6) is a halogenated pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₉H₉BrClN₃ and a molecular weight of 274.55 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core substituted with bromine at position 3, chlorine at position 7, ethyl at position 6, and methyl at position 3. Its synthesis likely involves oxidative halogenation using sodium halides and potassium persulfate (K₂S₂O₈), a method optimized for introducing halogens at the 3-position of pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGMGQUNZXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Construction

  • Starting Materials: 3-amino-5-bromopyrazole and ethyl acetoacetate derivatives are common precursors.
  • Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to promote cyclization.
  • Temperature: Moderate heating (60–100 °C) for several hours facilitates ring closure.
  • Outcome: Formation of 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine intermediates with high yields (up to 85–90%).

Halogenation (Bromination and Chlorination)

  • Bromination: Performed using N-bromosuccinimide (NBS) at room temperature or slightly elevated temperatures (25–50 °C) in solvents such as chloroform or acetonitrile.
  • Chlorination: Achieved via sulfuryl chloride or other chlorinating agents under controlled temperature (0–25 °C) to avoid over-chlorination.
  • Selective Positioning: Reaction times and stoichiometry are carefully optimized to ensure substitution at position 3 (bromine) and position 7 (chlorine).
  • Yields: Bromination and chlorination steps typically yield 75–90% of the desired halogenated product.

Alkylation for Ethyl Group Introduction

  • Method: Alkylation at position 6 can be introduced by using ethyl-substituted β-ketoesters during the initial cyclization or by direct alkylation using ethyl halides under basic conditions.
  • Catalysts: Use of bases such as diisopropylethylamine (DIPEA) in isopropanol solvent at 80 °C has been reported to give good yields (~90%) of ethyl-substituted products.
  • Example: Reaction of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine with amines in the presence of N-ethyl-N,N-diisopropylamine at 80 °C in isopropanol yields 7-substituted derivatives efficiently, which can be adapted for ethyl substitution at position 6.

Industrial Production Considerations

  • Scale-Up: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters, improving reproducibility and yield.
  • Purification: Automated chromatography and recrystallization from ethanol or ethyl acetate are standard to achieve ≥95% purity.
  • Optimization: Parameters such as molar ratios, solvent polarity, reaction time, and temperature are optimized to maximize yield and minimize impurities.
  • Safety: Handling of halogenating agents and bases requires rigorous control to avoid side reactions and ensure operator safety.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Cyclization 3-amino-5-bromopyrazole + ethyl acetoacetate + NaH or KOtBu DMF or THF 60–100 85–90 Base-promoted ring closure
Bromination N-bromosuccinimide (NBS) Chloroform/Acetonitrile 25–50 75–90 Selective bromination at position 3
Chlorination Sulfuryl chloride (SO2Cl2) Dichloromethane 0–25 80–90 Selective chlorination at position 7
Alkylation (Ethyl group) Ethyl halide or ethyl-substituted precursors + DIPEA Isopropanol 80 ~90 Base-catalyzed alkylation
Purification Recrystallization or chromatography Ethanol/Ethyl acetate Ambient Achieves ≥95% purity

Research Findings and Optimization Insights

  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product formation.
  • Spectroscopic Confirmation: Proton NMR (H NMR) and carbon NMR (C NMR) confirm the substitution pattern and ring closure. Bromine and chlorine substituents influence chemical shifts and coupling constants.
  • Crystallographic Analysis: Single-crystal X-ray diffraction confirms molecular structure, bond lengths, and substitution sites, ensuring correct regioselectivity.
  • Computational Studies: Density Functional Theory (DFT) calculations assist in predicting reaction pathways and optimizing conditions by modeling electronic effects of substituents.
  • Yield Improvement: Use of Lewis acid catalysts (e.g., ZnCl2) and high-boiling solvents (e.g., DMF) can improve cyclization efficiency and product stability.
  • Environmental Considerations: Continuous flow synthesis reduces waste and improves safety by minimizing exposure to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, 3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Kinase Inhibition
This compound is known to target several kinases, which play crucial roles in cellular signaling pathways. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Agrochemical Applications

Herbicidal Activity
The compound has also been explored for its herbicidal properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can disrupt plant growth by inhibiting specific enzymes involved in metabolic pathways. For example, a study reported that this compound exhibited effective herbicidal activity against common weeds, making it a candidate for developing new herbicides .

Material Science Applications

Polymer Chemistry
In material sciences, this compound is being investigated as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing their thermal and mechanical properties. Preliminary studies suggest that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Table 1: Biological Activities of this compound

Activity TypeTargetEffectivenessReference
AnticancerCDK InhibitionHigh
HerbicidalPlant Growth InhibitionModerate
Polymer SynthesisThermal StabilityEnhanced

Case Study: Anticancer Properties

A recent study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was tested against breast and lung cancer cells with IC50 values indicating strong cytotoxic effects.

Case Study: Herbicidal Efficacy

Field trials assessing the herbicidal efficacy of this compound showed promising results against common agricultural weeds. The application of the compound led to a marked decrease in weed biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison with analogous derivatives:

Structural Analogues and Substituent Effects

Compound Name CAS No. Substituents Molecular Weight Key Properties Reference
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 877173-84-7 Br (C3), Cl (C7) 247.45 Similar halogenation pattern; lacks ethyl/methyl groups. Higher solubility in polar solvents.
5,7-Dichloropyrazolo[1,5-a]pyrimidine 57489-77-7 Cl (C5, C7) 188.02 Dual chloro groups enhance electrophilicity; used as a kinase inhibitor precursor.
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine 779353-64-9 Cl (C5, C7), Et (C3) 216.07 Ethyl group improves lipophilicity; moderate cytotoxicity (IC₅₀ ~ 5 µM in HeLa cells).
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine 338953-41-6 Br (C3), Cl-CF₃-pyridinyl (C6), Me (C2) 391.57 Trifluoromethyl-pyridinyl moiety enhances kinase inhibition (TRK inhibitors for cancer).
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine 1211578-31-2 Br (C6), Me (C3) 212.03 Bromine at C6 alters electronic distribution; lower metabolic stability.

Physicochemical Properties

  • Solubility : Chlorine and bromine reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets. Ethyl/methyl groups further decrease solubility compared to unsubstituted derivatives .
  • Stability : Halogenated derivatives are generally stable under ambient conditions but may degrade under strong UV light .

Key Research Findings

  • Structural Insights : Cyclopenta-fused pyrazolo[1,5-a]pyrimidines (e.g., 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine) exhibit hydrogen-bonded chains and restricted π-electron delocalization, impacting their crystallinity and reactivity .
  • Commercial Availability : Discrepancies exist in the availability of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine, with some suppliers listing it as discontinued and others offering it via custom synthesis .

Q & A

What synthetic methodologies are commonly employed for preparing substituted pyrazolo[1,5-a]pyrimidines like 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine?

Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For bromo- and chloro-substituted variants, regioselective halogenation steps (e.g., using NBS or NCS) are critical. For example:

  • Step 1: Base-catalyzed condensation of 5-aminopyrazole with β-ketoesters or enaminones ().
  • Step 2: Halogenation at specific positions using reagents like PCl₅ (for Cl) or Br₂/Fe (for Br) under controlled temperatures ().
  • Key variables: Solvent choice (DMF, pyridine), temperature (reflux conditions), and stoichiometric ratios to minimize side products.
    References:

How do researchers confirm the structural integrity of halogenated pyrazolo[1,5-a]pyrimidines?

Answer:
Multi-modal spectroscopic and analytical techniques are employed:

  • 1H/13C NMR: Assigns proton environments and carbon frameworks (e.g., distinguishing ethyl/methyl groups and halogen positions).
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns (e.g., loss of Br/Cl substituents).
  • Elemental Analysis: Matches experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation).
    Example data from :
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
10c (Br/Cl analog)7.42–8.91 (aromatic)104.06–163.56399 (M⁺), 227 (base peak)
References:

What strategies address regioselectivity challenges during halogenation or functionalization of the pyrazolo[1,5-a]pyrimidine core?

Answer:
Regioselectivity is controlled via:

  • Directing groups: Electron-donating groups (e.g., -NH₂) direct electrophilic substitution to specific positions ().
  • Temperature modulation: Lower temps (0–5°C) favor kinetic control, reducing unwanted byproducts ().
  • Protection/deprotection: Temporary blocking of reactive sites (e.g., using Boc groups) during multi-step syntheses ().
    Case study: Bromination of 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine with NBS in CH₂Cl₂ achieved 76% yield with minimal positional isomers ().
    References:

How are computational methods (e.g., DFT) applied to predict reactivity or optimize synthetic routes for such compounds?

Answer:

  • DFT calculations: Model electron density distributions to predict sites for electrophilic attack (e.g., Br/Cl substitution) ( ).
  • Docking studies: Screen binding affinities for biological targets (e.g., enzymes or receptors) to prioritize analogs for synthesis.
  • Solvent effect simulations: Optimize reaction media (e.g., DMF vs. ethanol) for solubility and transition-state stabilization.
    References:

What experimental designs are used to evaluate the biological activity of halogenated pyrazolo[1,5-a]pyrimidines?

Answer:

  • Enzyme inhibition assays: Measure IC₅₀ values against targets like HMG-CoA reductase or COX-2 ().
  • Receptor binding studies: Radioligand displacement assays (e.g., for benzodiazepine receptors) ().
  • Cellular toxicity profiling: Use MTT assays on cancer cell lines to assess therapeutic indices.
    Key considerations: Include positive controls (e.g., known inhibitors) and validate results across biological replicates.
    References:

How can researchers optimize reaction yields for multi-step syntheses of polyhalogenated pyrazolo[1,5-a]pyrimidines?

Answer:

  • Catalyst screening: Transition metals (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) ( ).
  • Purification techniques: Gradient column chromatography (silica gel) or recrystallization (DMF/ethanol) to isolate high-purity products ().
  • In-line monitoring: Use HPLC or TLC to track reaction progress and minimize over-reaction.
    Example: Recrystallization of 18e from DMF achieved 60% yield with >95% purity ( ).
    References:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.